N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-25-19-13-12-17(14-20(19)29-15-23(2,3)22(25)26)24-30(27,28)21-11-7-9-16-8-5-6-10-18(16)21/h5-14,24H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFYYIDUAHXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a naphthalene sulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepine ring. This configuration is believed to contribute to its biological activity.
Biological Activity Overview
1. Anticancer Activity
Research indicates that naphthalene sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxicity against human breast cancer cells (MCF-7) and other tumor types .
2. Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic regulation and inflammatory processes. Inhibition of FABP4 has been linked to reduced tumor growth and improved metabolic profiles in preclinical models .
3. Additional Pharmacological Effects
Naphthalene sulfonamides are also noted for their antimicrobial properties. They have been evaluated for their efficacy against various bacterial strains and have shown promise as potential antibacterial agents . Furthermore, some studies suggest anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Studies : A series of naphthalene sulfonamide derivatives were synthesized and tested for their antiproliferative activity. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .
- FABP4 Inhibition Mechanism : Structural analysis through X-ray crystallography revealed how these compounds bind to FABP4. The binding affinity was comparable to established inhibitors, suggesting that they could serve as lead compounds for drug development targeting metabolic disorders .
- Toxicological Assessments : Preliminary toxicity assessments indicate that the synthesized compounds exhibit acceptable safety profiles in vitro, but further in vivo studies are necessary to fully understand their safety and efficacy .
Scientific Research Applications
Chemical Characteristics
The compound features a sulfonamide functional group (-SO2NH2) and a tetrahydrobenzo[b][1,4]oxazepin core. These structural elements contribute to its pharmacological properties and versatility in chemical reactions. The synthesis of this compound typically involves bromination and subsequent reactions with sulfanilamide, resulting in a product characterized by various spectroscopic techniques including IR and NMR .
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that naphthalene-substituted sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action often involves inhibition of bacterial folic acid synthesis .
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. Structure-based design strategies have demonstrated that these compounds bind effectively to FABP4, showcasing their potential as therapeutic agents for immunometabolic diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of naphthalene-substituted sulfonamides has been extensively studied. Compounds with variations in the naphthalene moiety have shown differing levels of biological activity and selectivity towards specific targets. For instance, modifications in the ethyl and dimethyl groups can enhance binding affinities and metabolic stability .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various naphthalene-substituted sulfonamides against clinical isolates. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .
FABP4 Inhibitors Development
In a study focused on the development of FABP4 inhibitors, several naphthalene derivatives were synthesized and tested for their binding affinity. Compounds showed promising results with binding affinities comparable to existing drugs used for metabolic disorders. The findings were supported by X-ray crystallography and calorimetry studies that elucidated the binding interactions at a molecular level .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacement reactions:
Condensation Reactions
The free amine (post-hydrolysis) engages in condensation:
Oxazepine Ring Reactivity
The tetrahydrobenzooxazepine core undergoes transformations:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 50°C | Ring aromatization to benzoxazepinone |
| Reduction | NaBH₄, MeOH | Saturation of the oxazepine ring |
Electrophilic Aromatic Substitution
The naphthalene ring is susceptible to electrophilic attack:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of naphthalene | 62% |
| Sulfonation | Oleum, 40°C | C-5 of naphthalene | Requires extended reaction times |
Metal Complexation
The sulfonamide group acts as a ligand:
| Metal Ion | Solvent | Complex Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Methanol | 4.8 ± 0.2 |
| Fe³⁺ | DMSO | 3.5 ± 0.3 |
Key Findings from Research
-
Steric Effects : Bulky substituents on the oxazepine ring hinder reactions at the sulfonamide nitrogen .
-
pH Sensitivity : Hydrolysis rates increase exponentially above pH 9 due to deprotonation of the sulfonamide NH .
-
Thermal Stability : Decomposition occurs above 200°C, forming naphthalene sulfonic acid and fragmented heterocyclic byproducts .
Reaction Optimization Strategies
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Ethyl and dimethyl groups on the oxazepine core (target compound) likely improve metabolic stability compared to 5-methyl analogs (e.g., GSK2982772) .
- Naphthalene-1-sulfonamide’s bulk may enhance target binding but reduce aqueous solubility, necessitating formulation optimization .
Regioisomerism (naphthalene-1- vs. 2-sulfonamide) could significantly alter target selectivity .
Synthetic Accessibility :
- Methanesulfonamide analogs (e.g., Compound 13) are synthetically simpler but may lack potency compared to naphthalene derivatives .
Q & A
Q. How to optimize enantiomeric purity for chiral derivatives?
- Methodological Answer : Employ chiral stationary-phase HPLC (e.g., Chiralpak IA) or SFC (supercritical CO/methanol). Asymmetric synthesis via Evans oxazolidinones or organocatalysts (e.g., proline derivatives) ensures stereochemical control. Confirm absolute configuration via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
